molecular formula C24H27N3O3S B2408408 N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 1147656-00-5

N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No.: B2408408
CAS No.: 1147656-00-5
M. Wt: 437.56
InChI Key: CLGQDUNNHZBWEB-UHFFFAOYSA-N
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Description

The compound “N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It appears to contain a pyrrolidine ring, which is a type of nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Electrophilic Cyanation in Synthesis

N-Cyano-N-phenyl-p-methylbenzenesulfonamide serves as a benign electrophilic cyanation reagent for synthesizing benzonitriles from aryl and heteroaryl bromides. This method is efficient for electronically diverse and sterically demanding substrates, enabling the synthesis of pharmaceutical intermediates with good to excellent yields. It also allows chemoselective monocyanation of dibromoarenes, highlighting its utility in preparing compounds with potential pharmaceutical applications (Anbarasan, Neumann, & Beller, 2011).

Stability and Oxidation Catalysis

The sulfonamide-substituted iron phthalocyanine, derived from 4-tert-butylbenzenesulfonamide, demonstrates remarkable stability under oxidative conditions and shows potential as an oxidation catalyst. It is effective in the allylic oxidation of cyclohexene to 2-cyclohexen-1-one and styrene to benzaldehyde, indicating its applicability in synthetic chemistry and industrial processes (Işci et al., 2014).

Anticancer Activity

Research into novel indenopyridine derivatives, including those synthesized from compounds related to the chemical structure , has shown promising anticancer activity. Some derivatives exhibited higher potency than the reference drug Doxorubicin against breast cancer cell lines, suggesting the potential of these compounds in cancer therapy (Ghorab & Al-Said, 2012).

Intramolecular Cyclization

Compounds related to N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide have been used in intramolecular cyclization reactions to synthesize heterobicycles. These reactions, catalyzed by Sc(OTf)3, yield trans- and cis-fused heterocycles, demonstrating the compound's role in facilitating complex organic transformations (Reddy et al., 2010).

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it were found to have medicinal properties, research might focus on optimizing its synthesis, improving its efficacy, or reducing any associated side effects .

Properties

IUPAC Name

N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-2,3,5,6-tetramethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-16-13-17(2)19(4)23(18(16)3)31(29,30)26-22-9-7-20(8-10-22)14-21(15-25)24(28)27-11-5-6-12-27/h7-10,13-14,26H,5-6,11-12H2,1-4H3/b21-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGQDUNNHZBWEB-KGENOOAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C=C(C#N)C(=O)N3CCCC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)/C=C(\C#N)/C(=O)N3CCCC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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